Ethyl 2,6-dimethylnicotinate

Description

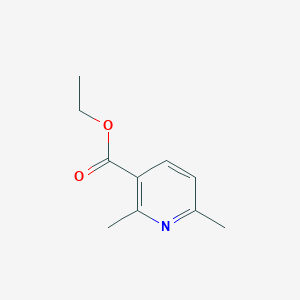

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,6-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-4-13-10(12)9-6-5-7(2)11-8(9)3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTTVGCBBDITAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325880 | |

| Record name | ethyl 2,6-dimethylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1721-13-7 | |

| Record name | 1721-13-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2,6-dimethylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,6-dimethylnicotinate (CAS: 1721-13-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,6-dimethylnicotinate, with the CAS number 1721-13-7, is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a pyridine ring with two methyl groups and an ethyl ester functionality, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and its significant role in drug development, particularly in the synthesis of dihydropyridine calcium channel blockers.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1721-13-7 | General Knowledge |

| Molecular Formula | C₁₀H₁₃NO₂ | General Knowledge |

| Molecular Weight | 179.22 g/mol | General Knowledge |

| Boiling Point | 232.8 °C at 760 mmHg | [1] |

| Density | 1.056 g/cm³ | [1] |

| Refractive Index | 1.506 | [1] |

| Flash Point | 94.6 °C | [1] |

| Synonyms | Ethyl 2,6-dimethylpyridine-3-carboxylate, 2,6-Dimethyl-nicotinic acid ethyl ester | General Knowledge |

Synthesis and Purification

The synthesis of this compound can be achieved through several synthetic routes. The most common methods include the Hantzsch pyridine synthesis and the esterification of 2,6-dimethylnicotinic acid.

Experimental Protocol: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a one-pot multicomponent reaction that involves the condensation of an aldehyde, a β-ketoester (in this case, ethyl acetoacetate), and a nitrogen donor (like ammonia).

Materials:

-

Ethyl acetoacetate

-

Ammonia (aqueous solution)

-

An appropriate aldehyde (e.g., acetaldehyde)

-

Oxidizing agent (e.g., iodine, nitric acid)

-

Ethanol (as solvent)

Procedure:

-

In a round-bottom flask, dissolve ethyl acetoacetate and the aldehyde in ethanol.

-

Slowly add an aqueous solution of ammonia to the mixture while stirring.

-

The reaction mixture is then heated under reflux for several hours.

-

After the initial condensation to form a dihydropyridine intermediate, an oxidizing agent is added to facilitate the aromatization to the pyridine ring.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then subjected to purification.

Experimental Protocol: Esterification of 2,6-Dimethylnicotinic Acid

This method involves the direct esterification of 2,6-dimethylnicotinic acid with ethanol in the presence of an acid catalyst.

Materials:

-

2,6-Dimethylnicotinic acid

-

Ethanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Suspend 2,6-dimethylnicotinic acid in an excess of anhydrous ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and neutralize the acid catalyst by washing with a saturated solution of sodium bicarbonate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

The solvent is evaporated to yield the crude this compound.

Purification

The crude product from either synthesis can be purified using standard laboratory techniques.

Protocol: Column Chromatography

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a solvent system of increasing polarity, typically a mixture of hexane and ethyl acetate.

-

Collect the fractions and analyze them by TLC to identify the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Alternatively, for larger scales, vacuum distillation can be employed for purification.

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | d | 1H | H-4 (Pyridine ring) |

| ~7.1 | d | 1H | H-5 (Pyridine ring) |

| ~4.3 | q | 2H | -OCH₂CH₃ |

| ~2.6 | s | 3H | 2-CH₃ (Pyridine ring) |

| ~2.5 | s | 3H | 6-CH₃ (Pyridine ring) |

| ~1.3 | t | 3H | -OCH₂CH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (Ester) |

| ~158 | C-2 (Pyridine ring) |

| ~155 | C-6 (Pyridine ring) |

| ~137 | C-4 (Pyridine ring) |

| ~122 | C-5 (Pyridine ring) |

| ~121 | C-3 (Pyridine ring) |

| ~61 | -OCH₂CH₃ |

| ~24 | 2-CH₃ (Pyridine ring) |

| ~22 | 6-CH₃ (Pyridine ring) |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1580, 1450 | Medium | C=C and C=N stretch (pyridine ring) |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 179. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, M-45) and subsequent loss of carbon monoxide (M-45-28).

Application in Drug Development: Synthesis of Nicardipine

This compound is a key precursor in the synthesis of Nicardipine, a dihydropyridine calcium channel blocker used to treat hypertension and angina.

Synthetic Workflow

The synthesis of Nicardipine from this compound involves a modified Hantzsch dihydropyridine synthesis.

Caption: Synthetic route to Nicardipine.

Mechanism of Action of Dihydropyridine Calcium Channel Blockers

Dihydropyridine derivatives, such as Nicardipine, act as L-type calcium channel blockers.[1] These channels are prevalent in vascular smooth muscle and to a lesser extent in cardiac muscle.

Caption: Signaling pathway of dihydropyridines.

By blocking the influx of calcium ions into vascular smooth muscle cells, dihydropyridines inhibit the contractile machinery of these cells. This leads to vasodilation (widening of blood vessels), a decrease in peripheral resistance, and consequently, a lowering of blood pressure.

Conclusion

This compound is a fundamentally important building block in synthetic organic and medicinal chemistry. Its well-defined chemical properties and versatile reactivity make it an indispensable intermediate for the synthesis of a range of pharmaceutical agents, most notably the dihydropyridine class of calcium channel blockers. The detailed synthetic protocols and comprehensive spectral data provided in this guide serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics. A thorough understanding of its chemistry is paramount for the efficient and scalable production of life-saving medications.

References

An In-Depth Technical Guide to Ethyl 2,6-dimethylnicotinate: Synthesis, Characterization, and Role in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,6-dimethylnicotinate, with the chemical formula C10H13NO2 and a molecular weight of approximately 179.22 g/mol , is a pivotal chemical intermediate in the synthesis of various pharmaceutical compounds.[1] This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and analytical characterization. A significant focus is placed on its crucial role as a precursor in the production of dihydropyridine-based L-type calcium channel blockers, exemplified by the widely used antihypertensive drug, nicardipine. Detailed experimental protocols for its synthesis via the Hantzsch pyridine synthesis and its subsequent conversion to dihydropyridine scaffolds are presented. Furthermore, this document elucidates the mechanism of action of dihydropyridine calcium channel blockers through a detailed signaling pathway diagram, offering valuable insights for researchers in medicinal chemistry and pharmacology.

Physicochemical Properties and Characterization

This compound is a substituted pyridine derivative. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H13NO2 | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Boiling Point | 244-245 °C (Predicted) | [1] |

| Density | 1.056 g/cm³ | |

| Refractive Index | 1.506 | |

| Flash Point | 94.6 °C |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine-H | ~7.0-8.0 | d | 1H |

| Pyridine-H | ~6.8-7.8 | d | 1H |

| -OCH₂CH₃ | ~4.3 | q | 2H |

| Pyridine-CH₃ | ~2.5 | s | 3H |

| Pyridine-CH₃ | ~2.4 | s | 3H |

| -OCH₂CH₃ | ~1.3 | t | 3H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| C=O | ~166 | ||

| Pyridine-C (quaternary) | ~158 | ||

| Pyridine-C (quaternary) | ~155 | ||

| Pyridine-C (quaternary) | ~123 | ||

| Pyridine-CH | ~135 | ||

| Pyridine-CH | ~120 | ||

| -OCH₂CH₃ | ~61 | ||

| Pyridine-CH₃ | ~24 | ||

| Pyridine-CH₃ | ~18 | ||

| -OCH₂CH₃ | ~14 |

Experimental Protocols

Synthesis of this compound via Modified Hantzsch Pyridine Synthesis

The synthesis of the pyridine core of this compound can be achieved through a modified Hantzsch pyridine synthesis. This multi-component reaction involves the condensation of a β-ketoester, an aldehyde, and a nitrogen donor.

Materials:

-

Ethyl acetoacetate

-

Acetaldehyde

-

Ammonia or Ammonium acetate

-

Ethanol (or other suitable solvent)

-

Oxidizing agent (e.g., nitric acid, manganese dioxide)

-

Hydrochloric acid

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve ethyl acetoacetate (2 equivalents) and acetaldehyde (1 equivalent) in ethanol.

-

Add ammonia or ammonium acetate (1 equivalent) to the mixture.

-

Reflux the reaction mixture for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the initial product formed is a dihydropyridine. To achieve the aromatic pyridine ring of this compound, an oxidation step is necessary.

-

Cool the reaction mixture and add a suitable oxidizing agent (e.g., a mild solution of nitric acid or a suspension of manganese dioxide).

-

Stir the mixture at room temperature until the oxidation is complete (monitored by TLC).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography or distillation.

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis and purification of this compound.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve 10-20 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard ¹H acquisition.

-

Spectral Width: ~12 ppm.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C acquisition.

-

Spectral Width: ~220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on concentration.

Role in Drug Development: Synthesis of Dihydropyridine Calcium Channel Blockers

This compound is a key building block for the synthesis of 1,4-dihydropyridine derivatives, a class of compounds known for their activity as L-type calcium channel blockers.[2] A prominent example is the synthesis of nicardipine. The core dihydropyridine structure is typically formed via the Hantzsch dihydropyridine synthesis.

General Hantzsch Dihydropyridine Synthesis

This reaction involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and an enamine (which can be formed in situ from another equivalent of the β-ketoester and ammonia). For unsymmetrical dihydropyridines like nicardipine, a stepwise approach or the use of pre-formed intermediates is often employed.

Logical Relationship in Unsymmetrical Dihydropyridine Synthesis

Caption: Logical steps in the Hantzsch synthesis of an unsymmetrical dihydropyridine.

Signaling Pathway: Mechanism of Action of Dihydropyridine Calcium Channel Blockers

Dihydropyridine derivatives synthesized from this compound, such as nicardipine, function as L-type calcium channel blockers. These channels are voltage-gated ion channels found in the membranes of various cells, including vascular smooth muscle and cardiac myocytes.

In vascular smooth muscle, the influx of calcium ions (Ca²⁺) through L-type calcium channels is a critical step in initiating muscle contraction, leading to vasoconstriction. By binding to the α1 subunit of the L-type calcium channel, dihydropyridines inhibit this influx of Ca²⁺. This leads to a decrease in intracellular calcium concentration, resulting in smooth muscle relaxation and vasodilation. The overall effect is a reduction in blood pressure.

Signaling Pathway of L-type Calcium Channel Blockade by Dihydropyridines

Caption: Mechanism of action of dihydropyridine calcium channel blockers.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry due to its role as a versatile precursor for the synthesis of dihydropyridine-based drugs. A thorough understanding of its synthesis, characterization, and the mechanism of action of its derivatives is essential for the development of new and improved therapeutic agents targeting L-type calcium channels. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Physical and chemical properties of Ethyl 2,6-dimethylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,6-dimethylnicotinate is a pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. It serves as a key intermediate in the synthesis of various therapeutic agents, most notably the dihydropyridine calcium channel blocker, nicardipine. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines a plausible synthetic route with a detailed experimental protocol, and discusses its role in pharmaceutical synthesis. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using Graphviz diagrams.

Chemical Identity and Physical Properties

This compound, also known as ethyl 2,6-dimethylpyridine-3-carboxylate, is a substituted pyridine compound. Its core structure consists of a pyridine ring with methyl groups at positions 2 and 6, and an ethyl ester group at position 3.

Table 1: Identifiers for this compound

| Identifier | Value |

| CAS Number | 1721-13-7 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol [1] |

| Synonyms | 2,6-Dimethyl-Nicotinic Acid Ethyl Ester, Ethyl 2,6-dimethylpyridine-3-carboxylate, AURORA KA-3069[2] |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Boiling Point | 232.8°C at 760 mmHg | Experimental[2] |

| 244-245 °C | Predicted[1] | |

| Density | 1.056 g/cm³ | Experimental[2] |

| 1.507 g/cm³ | Predicted[1] | |

| Refractive Index | 1.506 | Experimental[2] |

| Flash Point | 94.6°C | Experimental[2] |

| Melting Point | Not available | |

| Solubility | Good solubility in organic solvents. | General |

| Vapor Pressure | 0.0578 mmHg at 25°C | Experimental[2] |

Chemical Properties and Spectroscopic Data

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show signals for the two aromatic protons on the pyridine ring, a quartet and a triplet for the ethyl ester group, and two singlets for the two methyl groups. The chemical shifts would be influenced by the positions of the substituents on the pyridine ring.

-

¹³C NMR: The spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the pyridine ring, the ethyl group carbons, and the two methyl group carbons.

-

Infrared (IR) Spectroscopy: Key absorption bands are expected for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-O stretching, and characteristic absorptions for the substituted pyridine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 179, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group.

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and common method for its preparation is the Fischer esterification of 2,6-dimethylnicotinic acid. This method involves the reaction of the carboxylic acid with ethanol in the presence of a strong acid catalyst.

Proposed Experimental Protocol: Fischer Esterification

This protocol is based on established methods for the esterification of nicotinic acid derivatives.

Materials and Reagents:

-

2,6-Dimethylnicotinic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (or another suitable acid catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dimethylnicotinic acid in an excess of anhydrous ethanol.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Neutralize the remaining acidic solution by carefully adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Role in Pharmaceutical Synthesis

This compound is a valuable building block in the synthesis of more complex pharmaceutical molecules. Its most notable application is as a key intermediate in the production of nicardipine, a dihydropyridine calcium channel blocker used to treat hypertension and angina. The synthesis of nicardipine involves the Hantzsch dihydropyridine synthesis, where this compound or a related derivative is a crucial component.

Visualizations

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via Fischer esterification.

References

An In-Depth Technical Guide to the Synthesis of Ethyl 2,6-dimethylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2,6-dimethylnicotinate, a key intermediate in the production of various pharmaceuticals. The primary and most established method for its preparation is the Hantzsch pyridine synthesis, a two-step process involving the formation of a dihydropyridine intermediate followed by its aromatization. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Core Synthesis Route: The Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction that provides an efficient pathway to substituted pyridines.[1] For the synthesis of this compound, the process begins with the condensation of ethyl acetoacetate, acetaldehyde, and an ammonia source to yield diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.[2] This intermediate, often referred to as a Hantzsch ester, is then aromatized to the final product.[3]

Experimental Protocols

Step 1: Synthesis of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

This initial step involves a one-pot condensation reaction. The following protocol is a representative procedure for this transformation.

Methodology:

A mixture of an aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.3 mmol) is vigorously stirred in water (2 mL) at 70°C.[4] The reaction is monitored by Thin Layer Chromatography (TLC) until completion. Upon completion, a few drops of ethanol are added to facilitate the granulation of the product, followed by the addition of crushed ice. The resulting solid product is collected by filtration, washed with water, and can be further purified by crystallization from aqueous ethanol if necessary.[4]

Step 2: Aromatization of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

The second step involves the oxidation of the dihydropyridine intermediate to the corresponding pyridine. Various oxidizing agents can be employed for this purpose, including nitric acid, potassium permanganate, or iodine in methanol.[2][3] A common method utilizes nitric acid.

Methodology:

The dried diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is dissolved in a suitable solvent such as glacial acetic acid. Nitric acid is then added dropwise with stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. The reaction progress is monitored by TLC. Once the reaction is complete, the mixture is poured into ice water and neutralized with a base, such as sodium bicarbonate. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography to yield pure this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the two-step synthesis of this compound via the Hantzsch reaction. Yields can vary based on the specific reaction conditions and scale.

| Step | Reaction | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Hantzsch Condensation | Ethyl acetoacetate, Acetaldehyde | Ammonium Acetate | Water or Ethanol | 70 - Reflux | 1 - 4 | 75 - 95[4] |

| 2 | Aromatization | Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Nitric Acid, KMnO₄, or I₂ | Acetic Acid, Methanol, etc. | Room Temp. - Reflux | 1 - 6 | >90[5] |

Synthesis Workflow

The following diagram illustrates the logical flow of the Hantzsch synthesis for this compound.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 4. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

Spectroscopic Data of Ethyl 2,6-dimethylnicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 2,6-dimethylnicotinate. Due to a lack of publicly available experimental spectra for this specific compound, this guide leverages predicted data and established principles of spectroscopic analysis for organic molecules. It is intended to serve as a valuable resource for the characterization and analysis of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These values are calculated based on the known structure of the molecule and typical spectroscopic behavior of its constituent functional groups.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | d | 1H | H-4 |

| ~7.10 | d | 1H | H-5 |

| ~4.35 | q | 2H | -OCH₂CH₃ |

| ~2.60 | s | 3H | 2-CH₃ |

| ~2.55 | s | 3H | 6-CH₃ |

| ~1.40 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~168 | Quaternary | C=O |

| ~158 | Quaternary | C-6 |

| ~155 | Quaternary | C-2 |

| ~138 | CH | C-4 |

| ~125 | Quaternary | C-3 |

| ~120 | CH | C-5 |

| ~61 | CH₂ | -OCH₂CH₃ |

| ~24 | CH₃ | 2-CH₃ or 6-CH₃ |

| ~22 | CH₃ | 2-CH₃ or 6-CH₃ |

| ~14 | CH₃ | -OCH₂CH₃ |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2900 | Medium-Strong | C-H stretch (alkane) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1600, ~1580 | Medium | C=C and C=N stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 179 | High | [M]⁺ (Molecular Ion) |

| 164 | Medium | [M - CH₃]⁺ |

| 150 | High | [M - C₂H₅]⁺ |

| 134 | High | [M - OC₂H₅]⁺ |

| 106 | Medium | [M - COOC₂H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the neat liquid sample directly onto the ATR crystal.

-

Ensure complete coverage of the crystal surface for optimal signal.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):

-

Gas Chromatograph:

-

Injector: Split/splitless, operated in split mode.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 50°C, ramp to 280°C at 10°C/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-300.

-

Source Temperature: 230°C.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

Navigating the Solubility Landscape of Ethyl 2,6-dimethylnicotinate: A Technical Guide

For Immediate Release

Shanghai, China – December 25, 2025 – In the intricate world of pharmaceutical development and chemical research, understanding the solubility of a compound is a cornerstone of successful formulation and application. This technical guide provides an in-depth analysis of the solubility characteristics of Ethyl 2,6-dimethylnicotinate (CAS No: 1721-13-7), a key intermediate in the synthesis of various pharmaceuticals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its solubility in a range of common solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

This compound, with the molecular formula C₁₀H₁₃NO₂, is a derivative of nicotinic acid and plays a crucial role in the synthesis of various organic molecules.[3] Its solubility behavior is critical for optimizing reaction conditions, purification processes, and formulation strategies.

Quantitative Solubility Profile

While specific, publicly available quantitative solubility data for this compound is limited, the following table presents a representative, illustrative dataset to guide formulation and experimental design. These hypothetical values are based on the general solubility principles of esters and related heterocyclic compounds.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Hypothetical Solubility ( g/100 mL) at 25°C |

| Water | H₂O | 80.1 | < 0.1 (Slightly Soluble) |

| Ethanol | C₂H₅OH | 24.5 | 25 - 35 |

| Methanol | CH₃OH | 32.7 | 30 - 40 |

| Acetone | C₃H₆O | 20.7 | > 50 (Very Soluble) |

| Diethyl Ether | (C₂H₅)₂O | 4.3 | > 40 (Freely Soluble) |

| Toluene | C₇H₈ | 2.4 | > 40 (Freely Soluble) |

| n-Hexane | C₆H₁₄ | 1.9 | 5 - 15 |

Note: This data is illustrative and should be confirmed by experimental determination.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following is a detailed protocol for the quantitative determination of the solubility of this compound in a given solvent using the gravimetric method. This method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[4][5][6]

I. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Glass vials with screw caps

-

Pipettes

-

Evaporating dish or pre-weighed beaker

-

Drying oven

II. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The system should be continuously agitated during this time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish or beaker. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Weighing:

-

Place the evaporating dish containing the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).

-

Once all the solvent has evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporating dish with the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

III. Calculation of Solubility:

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / Volume of filtrate (mL) * 100

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship of Solubility Factors

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the key factors influencing its solubility.

Caption: Factors influencing the solubility of this compound.

This technical guide serves as a foundational resource for professionals working with this compound. The provided experimental protocol and conceptual diagrams offer a robust framework for determining and understanding its solubility, thereby facilitating more efficient and effective research and development efforts.

References

The Multifaceted Reactivity of the Pyridine Core in Ethyl 2,6-dimethylnicotinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2,6-dimethylnicotinate, a substituted pyridine derivative, serves as a crucial building block in the synthesis of numerous pharmaceutical compounds, most notably dihydropyridine-based calcium channel blockers. The reactivity of its pyridine core is a subject of significant interest, offering multiple avenues for chemical modification. This technical guide provides a comprehensive overview of the reactivity of the pyridine nucleus in this compound, detailing key reactions, experimental protocols, and the logical frameworks underpinning its chemical behavior.

Electrophilic Aromatic Substitution: A Deactivated Ring System

The pyridine ring, due to the electron-withdrawing nature of the nitrogen atom, is significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. The nitrogen atom and the electron-withdrawing ester group at the 3-position further deactivate the ring, making electrophilic substitution reactions on this compound challenging. Reactions typically require harsh conditions, and the substitution pattern is directed to the positions meta to the nitrogen atom (C4 and C5).

Nitration

Direct nitration of the pyridine ring in this compound is not commonly reported and is expected to be a low-yielding process due to the severe deactivation of the ring. The reaction would likely require strong nitrating agents and high temperatures.

Representative Experimental Protocol (Based on related pyridine derivatives):

A solution of the pyridine derivative in concentrated sulfuric acid is cooled to 0°C. A mixture of fuming nitric acid and concentrated sulfuric acid is then added dropwise, maintaining the temperature below 10°C. The reaction mixture is then slowly warmed to a higher temperature (e.g., 100-160°C) and stirred for several hours. After cooling, the mixture is poured onto ice and neutralized with a base to precipitate the nitrated product.

| Reaction | Reagents | Conditions | Expected Product(s) | Yield |

| Nitration | Fuming HNO₃ / H₂SO₄ | High Temperature | Ethyl 2,6-dimethyl-4-nitronicotinate and/or Ethyl 2,6-dimethyl-5-nitronicotinate | Low |

Halogenation

Similar to nitration, direct halogenation of the pyridine ring in this compound is difficult. Radical halogenation of the methyl groups is a more facile process. For ring halogenation, forcing conditions are necessary.

Representative Experimental Protocol for Bromination (Based on related pyridine derivatives):

The pyridine derivative is heated with bromine in a sealed tube in the presence of a Lewis acid catalyst or in oleum. The reaction mixture is heated at a high temperature for an extended period. After cooling, the mixture is treated with a reducing agent to destroy excess bromine, followed by neutralization to isolate the brominated product.

| Reaction | Reagents | Conditions | Expected Product(s) | Yield |

| Bromination | Br₂, Oleum | High Temperature, Sealed Tube | Ethyl 4-bromo-2,6-dimethylnicotinate and/or Ethyl 5-bromo-2,6-dimethylnicotinate | Low |

Nucleophilic Aromatic Substitution: An Activated System for Functionalization

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para to the nitrogen atom (C2 and C6). The presence of a good leaving group at these positions facilitates the reaction. Therefore, derivatives of this compound, such as those with a halogen at the 2- or 6-position, are valuable intermediates for introducing a variety of nucleophiles.

Substitution of a Halogen

A common strategy to functionalize the pyridine ring is to first introduce a halogen at the 2- or 6-position, which can then be displaced by various nucleophiles. For instance, Ethyl 2-chloro-6-methylnicotinate can serve as a precursor for a range of derivatives.

Experimental Protocol: Nucleophilic Substitution with an Amine

A mixture of Ethyl 2-chloro-6-methylnicotinate, the desired amine (e.g., morpholine), and a base (e.g., potassium carbonate) in a high-boiling polar aprotic solvent (e.g., DMF or DMSO) is heated at an elevated temperature (e.g., 100-150°C) for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the desired product.

| Substrate | Nucleophile | Conditions | Product | Yield |

| Ethyl 2-chloro-6-methylnicotinate | Morpholine | K₂CO₃, DMF, 120°C | Ethyl 2-(morpholino)-6-methylnicotinate | Moderate to High |

| Ethyl 2-chloro-6-methylnicotinate | Sodium methoxide | Methanol, reflux | Ethyl 2-methoxy-6-methylnicotinate | Moderate to High |

Reactions at the Methyl Groups

The methyl groups at the 2- and 6-positions of the pyridine ring are activated and can undergo a variety of reactions, including oxidation and condensation.

Oxidation

The methyl groups can be oxidized to carboxylic acids. Selective oxidation of one methyl group can be challenging and may depend on the reaction conditions and the oxidant used.

Experimental Protocol: Oxidation to Dicarboxylic Acid

A solution of this compound in a suitable solvent (e.g., water or acetic acid) is treated with a strong oxidizing agent such as potassium permanganate or selenium dioxide. The reaction mixture is heated to reflux for several hours. After the reaction is complete, the excess oxidant is quenched, and the product is isolated by filtration or extraction after acidification.

| Reaction | Reagent | Conditions | Product | Yield |

| Oxidation | KMnO₄ | H₂O, Reflux | Pyridine-2,3,6-tricarboxylic acid | Moderate |

Reactivity of the Ester Group and Hantzsch Dihydropyridine Synthesis

The ethyl ester group at the 3-position can undergo typical ester reactions such as hydrolysis and transesterification. More importantly, this compound is a key precursor in the Hantzsch synthesis of dihydropyridines, which are a prominent class of calcium channel blockers.

Hantzsch Dihydropyridine Synthesis

In this multi-component reaction, an aldehyde, two equivalents of a β-ketoester (or one equivalent of a β-ketoester and one equivalent of an enamine), and a nitrogen source (ammonia or ammonium acetate) condense to form a dihydropyridine ring. The synthesis of the calcium channel blocker Nicardipine exemplifies this reaction.

Experimental Protocol: Synthesis of a Dihydropyridine Derivative (Nicardipine Precursor)

A mixture of 3-nitrobenzaldehyde, ethyl acetoacetate, and an enamine derived from an amino alcohol (e.g., 2-(N-benzyl-N-methylamino)ethanol) is heated in a suitable solvent such as isopropanol or acetone. The reaction proceeds to form the dihydropyridine ring. The product can then be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

| Aldehyde | β-Ketoester Component 1 | β-Ketoester Component 2 (as enamine) | Nitrogen Source | Product | Yield |

| 3-Nitrobenzaldehyde | Methyl acetoacetate | 2-(N-benzyl-N-methylamino)ethyl acetoacetate | In-situ from enamine | Nicardipine | High |

Visualizing the Chemical Logic and Biological Significance

Experimental Workflow: Synthesis of Nicardipine

The synthesis of Nicardipine, a dihydropyridine calcium channel blocker, is a prime example of the synthetic utility of compounds related to this compound. The following diagram illustrates a typical synthetic workflow.

Caption: A simplified workflow for the synthesis of Nicardipine HCl.

Signaling Pathway: Mechanism of Action of Dihydropyridine Calcium Channel Blockers

Dihydropyridine derivatives synthesized from precursors like this compound function by blocking L-type calcium channels in vascular smooth muscle cells. This action leads to vasodilation and a reduction in blood pressure.

Caption: Signaling pathway of dihydropyridine calcium channel blockers.

Ethyl 2,6-Dimethylnicotinate: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 2,6-dimethylnicotinate, a substituted pyridine derivative, has emerged as a crucial heterocyclic building block in the field of medicinal chemistry. Its intrinsic structural features—a reactive pyridine core flanked by two methyl groups and an ethyl ester moiety—offer a versatile platform for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its synthesis, chemical reactivity, and applications, with a particular focus on its role in the development of cardiovascular drugs. Detailed experimental protocols, tabulated quantitative data, and visualized chemical workflows are presented to facilitate its practical application in a research and development setting.

Core Properties and Synthesis

This compound (CAS No. 1721-13-7) is a stable organic compound with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . Its structure is foundational for creating more complex derivatives through various chemical transformations.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| CAS Number | 1721-13-7 |

| Boiling Point | 244-245 °C (Predicted) |

| Density | 1.507 g/cm³ (Predicted) |

Table 1: Physicochemical Properties of this compound

The primary route for synthesizing this key intermediate is through the esterification of 2,6-dimethylnicotinic acid. The Fischer-Speier esterification, a classic and reliable method, is typically employed.

Experimental Protocol: Synthesis of this compound via Fischer Esterification

This protocol is adapted from established methods for the esterification of closely related nicotinic acids.

Materials:

-

2,6-Dimethylnicotinic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware for reflux, extraction, and filtration

Procedure:

-

Suspend 2,6-dimethylnicotinic acid (1.0 equivalent) in a generous volume of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-18 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the acidic residue by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is neutral to slightly basic.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified further by vacuum distillation or column chromatography on silica gel if required.

Expected Yield: Yields for this type of esterification are typically in the range of 70-90%, depending on the reaction scale and purification method.

Caption: Synthesis workflow for this compound.

Application as a Heterocyclic Building Block

This compound is a valuable precursor for the synthesis of 1,4-dihydropyridine (DHP) derivatives, a class of compounds renowned for their activity as L-type calcium channel blockers.[1] These drugs, such as nicardipine, are widely used in the treatment of hypertension and angina.[2] The synthesis of the DHP core typically proceeds via the Hantzsch dihydropyridine synthesis.

In a modified Hantzsch synthesis, a precursor derived from this compound can be reacted with an aldehyde and an enamine to construct the dihydropyridine ring. A key synthetic strategy involves the elaboration of the ester and methyl groups of the starting nicotinate to introduce the necessary functionalities for cyclization.

For instance, the synthesis of nicardipine involves a multi-step process where a dihydropyridine core, structurally related to that derivable from this compound, is assembled. A patent for nicardipine synthesis describes the reaction of 3-nitrobenzaldehyde and methyl acetoacetate with ammonia to form the core, which is subsequently elaborated. This highlights the general utility of the components related to our title building block in forming the pharmacologically active DHP scaffold.

Experimental Protocol: Hantzsch-type Synthesis of a Dihydropyridine Derivative

The following is a generalized protocol for the Hantzsch synthesis, which illustrates how a nicotinate-like structure can be incorporated.

Materials:

-

An appropriate aldehyde (e.g., 3-nitrobenzaldehyde)

-

A β-ketoester (e.g., methyl acetoacetate)

-

An enamine or ammonia source (e.g., 3-aminocrotonate or ammonium hydroxide)

-

An appropriate solvent (e.g., methanol or ethanol)

Procedure:

-

Dissolve the aldehyde (1.0 equivalent) and the β-ketoester (1.0 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the ammonia source or enamine (1.0 equivalent) to the mixture.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, often resulting in the precipitation of the dihydropyridine product.

-

The crude product is collected by filtration and washed with cold solvent.

-

Recrystallization from a suitable solvent (e.g., ethanol) affords the purified dihydropyridine derivative.

Caption: General workflow of the Hantzsch dihydropyridine synthesis.

Biological Activity of Derivatives

Derivatives of this compound, particularly the 1,4-dihydropyridines, are potent modulators of L-type calcium channels. Their therapeutic effect stems from their ability to block the influx of calcium ions into smooth muscle cells, leading to vasodilation and a reduction in blood pressure. The biological efficacy is often quantified by the half-maximal inhibitory concentration (IC₅₀).

| Compound | Target/Assay | IC₅₀ Value (nM) |

| Nicardipine | L-type Ca²⁺ channels (Cav1.2), closed state | 60 |

| Amlodipine | L-type Ca²⁺ channels (Cav1.2), closed state | 57 |

Table 2: Biological Activity of Representative Dihydropyridine Calcium Channel Blockers

The data indicates that nicardipine, a complex molecule whose synthesis utilizes principles related to this compound chemistry, is a highly potent calcium channel blocker. The structural modifications enabled by this building block approach are crucial for achieving high affinity and specificity for the biological target.

Caption: Mechanism of action for dihydropyridine calcium channel blockers.

Conclusion

This compound serves as a highly effective and versatile heterocyclic building block for the synthesis of medicinally relevant compounds. Its straightforward preparation and amenability to established synthetic transformations, such as the Hantzsch reaction, make it an attractive starting material for constructing complex molecular architectures. The successful development of potent cardiovascular drugs like nicardipine underscores the strategic importance of this scaffold in modern drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to leverage the synthetic potential of this compound in their own research endeavors.

References

Methodological & Application

Application Notes and Protocols: The Hantzsch Pyridine Synthesis in the Context of Substituted Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a robust and versatile multi-component reaction for the synthesis of 1,4-dihydropyridines (1,4-DHPs) and substituted pyridines.[1] This one-pot condensation typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.[1] The resulting 1,4-DHP scaffold is a privileged structure in medicinal chemistry, most notably found in a class of drugs known as calcium channel blockers used to treat hypertension and angina.[2][3][4]

A common point of clarification is the role of specific substituted pyridines in this reaction. For instance, Ethyl 2,6-dimethylnicotinate is not a typical starting material for the classical Hantzsch synthesis. Instead, the Hantzsch reaction produces the core dihydropyridine ring structure. This compound and similar molecules are more accurately understood as either potential aromatized products of a Hantzsch reaction or, more commonly, as key intermediates and building blocks in the synthesis of more complex pharmaceutical agents, such as the vasodilator nicardipine.[5]

This document provides a detailed protocol for a representative Hantzsch synthesis of a 1,4-dihydropyridine, quantitative data on reaction yields with various catalysts, and visualizations of the reaction mechanism and experimental workflow. Furthermore, it elucidates the mechanism of action of 1,4-DHP calcium channel blockers and the role of molecules like this compound in drug development.

Representative Experimental Protocol: Synthesis of Nifedipine

This protocol details the synthesis of Nifedipine, a widely used calcium channel blocker, via the Hantzsch reaction. This serves as a representative example of the synthesis of a 1,4-dihydropyridine derivative.[6][7]

Materials and Reagents:

-

2-Nitrobenzaldehyde

-

Methyl acetoacetate

-

Concentrated ammonia (35% in water)

-

Methanol

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Ice-water bath

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, combine 2.27 g (15.0 mmol) of 2-nitrobenzaldehyde, 4.0 mL (37.1 mmol) of methyl acetoacetate, and 4 mL of methanol.[6]

-

Addition of Ammonia: To the stirred mixture, carefully add 1.6 mL of concentrated ammonia (35% in water, approximately 35 mmol).[6]

-

Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or an oil bath. Maintain a gentle reflux for 3.5 to 4 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization: After the reflux period, allow the reaction mixture to cool to room temperature. If a precipitate does not form, cool the flask in an ice-water bath to induce crystallization.[6]

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol to remove any soluble impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pale yellow crystals of Nifedipine.

-

Drying: Dry the purified crystals in a vacuum oven at a low temperature.

Safety Precautions:

-

This experiment should be performed in a well-ventilated fume hood.

-

Concentrated ammonia is corrosive and has a pungent odor; handle with care.

-

Methanol is flammable and toxic; avoid inhalation and skin contact.

-

Nifedipine is a potent pharmaceutical agent; handle with appropriate personal protective equipment (gloves, lab coat, safety glasses).

Quantitative Data

The efficiency of the Hantzsch synthesis is highly dependent on the choice of catalyst and reaction conditions. The following tables summarize representative yields and physical data.

Table 1: Comparison of Catalysts and Conditions for Hantzsch Synthesis

| Catalyst | Aldehyde | β-Ketoester | Ammonia Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| None | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | Reflux | 8 | 65 |

| p-TSA | Benzaldehyde | Ethyl acetoacetate | NH₄OH | Ethanol | Reflux | 6 | 82 |

| Tannic Acid | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | H₂O | 80 | 1 | 94 |

| Fe₃O₄@SiO₂-SO₃H | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | 60 | 0.5 | 96 |

| γ-Al₂O₃ nanoparticles | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Solvent-free | 90 | 0.08 | 95 |

| Methanesulfonic acid | 2-Nitrobenzaldehyde | Methyl acetoacetate | NH₄OAc | Isopropyl alcohol | 80 | 1 | 90 (Nifedipine) |

Data compiled from multiple sources, including[8][9][10].

Table 2: Physical and Spectroscopic Data for Nifedipine

| Property | Value |

| Molecular Formula | C₁₇H₁₈N₂O₆ |

| Molecular Weight | 346.34 g/mol |

| Melting Point | 172-174 °C |

| Appearance | Yellow crystalline powder |

| ¹H NMR (CDCl₃, δ ppm) | 7.55-7.10 (m, 4H, Ar-H), 5.85 (s, 1H, NH), 5.40 (s, 1H, C4-H), 3.65 (s, 6H, 2 x OCH₃), 2.35 (s, 6H, 2 x CH₃) |

| IR (KBr, cm⁻¹) | 3340 (N-H), 1690 (C=O), 1650, 1620 (C=C), 1530 (NO₂) |

Visualizations

Hantzsch Pyridine Synthesis Mechanism

The mechanism of the Hantzsch synthesis involves a series of condensation and addition reactions.

References

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. buzzrx.com [buzzrx.com]

- 6. books.rsc.org [books.rsc.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. benchchem.com [benchchem.com]

- 9. Hantzsch Synthesis of the Calcium Channel Blockers Nifedipine, Diludine, and Nitrendipine Using Methanesulfonic Acid as Catalyst - ProQuest [proquest.com]

- 10. revroum.lew.ro [revroum.lew.ro]

Use of Ethyl 2,6-dimethylnicotinate as a precursor for nicardipine synthesis.

Introduction

Nicardipine is a potent dihydropyridine calcium channel blocker widely used in the management of hypertension and angina. Its synthesis is a subject of significant interest in medicinal and process chemistry. This document provides detailed application notes and protocols related to the synthesis of nicardipine, with a focus on the established Hantzsch dihydropyridine synthesis pathway.

While the direct use of Ethyl 2,6-dimethylnicotinate as a primary precursor in the synthesis of nicardipine is not extensively documented in readily available literature, one source suggests its role as an intermediate in the production of vasodilator drugs like nicardipine, serving as a key building block for dihydropyridine derivatives.[1] However, the predominant and well-documented method for nicardipine synthesis is the Hantzsch reaction, a multi-component reaction that forms the dihydropyridine core.

The Hantzsch synthesis for nicardipine typically involves the condensation of three key components: 3-nitrobenzaldehyde, methyl 3-aminocrotonate, and 2-(N-benzyl-N-methylamino)ethyl acetoacetate.[2][3][4] This method allows for the efficient construction of the complex nicardipine molecule. These notes will detail the protocols for this established synthetic route.

Synthesis of Nicardipine via Hantzsch Reaction

The synthesis of nicardipine via the Hantzsch reaction is a cornerstone in its manufacturing process. The reaction can be carried out in a one-pot synthesis, which is highly efficient.

Reaction Scheme:

Caption: General scheme of the Hantzsch synthesis of Nicardipine.

Experimental Protocols

The following protocols are based on established methods for the synthesis of nicardipine.

Protocol 1: One-Pot Synthesis of Nicardipine

This protocol describes a one-pot synthesis of nicardipine hydrochloride.

Materials:

-

3-nitrobenzaldehyde

-

Methyl 3-aminocrotonate

-

2-(N-benzyl-N-methylamino)ethyl acetoacetate

-

Inert solvent (e.g., methanol, ethanol, isopropanol)

-

Hydrochloric acid

Procedure:

-

In a reaction vessel, dissolve equimolar amounts of 3-nitrobenzaldehyde, methyl 3-aminocrotonate, and 2-(N-benzyl-N-methylamino)ethyl acetoacetate in an inert solvent such as methanol or ethanol.

-

Heat the reaction mixture to reflux and maintain for a period of 4 to 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture and concentrate it under reduced pressure to obtain a viscous residue.

-

Dissolve the residue in a suitable solvent (e.g., acetone) and add hydrochloric acid to precipitate nicardipine hydrochloride.

-

The crude product can be purified by recrystallization from a suitable solvent system like methanol/acetone.

Quantitative Data from a Representative Synthesis:

| Parameter | Value |

| Reactants | |

| 3-nitrobenzaldehyde | 1.0 eq |

| Methyl 3-aminocrotonate | 1.0 eq |

| 2-(N-benzyl-N-methylamino)ethyl acetoacetate | 1.0 eq |

| Reaction Conditions | |

| Solvent | Methanol |

| Temperature | Reflux |

| Reaction Time | 8 hours |

| Product | |

| Yield | ~77% |

Protocol 2: Stepwise Synthesis of Nicardipine Hydrochloride

This protocol involves the formation of an intermediate followed by cyclization and salt formation.

Materials:

-

Methyl 2-(m-nitrobenzylidene)acetoacetate

-

2-(N-benzyl-N-methylamino)ethyl 3-aminocrotonate

-

Acetone

-

Concentrated hydrochloric acid

Procedure:

-

Intermediate Formation: React methyl 2-(m-nitrobenzylidene)acetoacetate with 2-(N-benzyl-N-methylamino)ethyl 3-aminocrotonate in acetone.

-

Stir the mixture at a controlled temperature (e.g., 55°C) for approximately 24 hours.

-

After the reaction is complete, remove the solvent under reduced pressure to yield the intermediate, 2-hydroxy-2,6-dimethyl-4-(m-nitrophenyl)-1,2,3,4-tetrahydropyridine-3,5-dicarboxylic acid 5-[2-(N-benzyl-N-methylamino)ethyl]ester 3-methyl ester, as a viscous material.

-

Dehydration and Salt Formation: Dissolve the intermediate in acetone.

-

Add concentrated hydrochloric acid to the solution and stir at a low temperature (e.g., 0°C) for about 18 hours to facilitate both dehydration and crystallization of nicardipine hydrochloride.

-

Collect the resulting crystals by filtration and dry them.

Quantitative Data for Stepwise Synthesis:

| Parameter | Value |

| Step 1: Intermediate Formation | |

| Methyl 2-(m-nitrobenzylidene)acetoacetate | 10 g |

| 2-(N-benzyl-N-methylamino)ethyl 3-aminocrotonate | 9.96 g |

| Solvent | Acetone (10 ml) |

| Temperature | 55°C |

| Reaction Time | 24 hours |

| Step 2: Dehydration and Salt Formation | |

| Intermediate from Step 1 | 20 g |

| Solvent | Acetone (80 ml) |

| Concentrated Hydrochloric Acid | 3.7 ml |

| Temperature | 0°C |

| Reaction Time | 18 hours |

Experimental Workflow Visualization

The following diagram illustrates the key stages in the synthesis and purification of nicardipine hydrochloride.

Caption: Workflow for the synthesis and purification of Nicardipine HCl.

Logical Relationship of Precursors

The Hantzsch reaction for nicardipine involves the condensation of an aldehyde with two different β-dicarbonyl compounds, one of which also acts as the nitrogen source for the dihydropyridine ring.

Caption: Relationship of precursors to the final Nicardipine structure.

References

Application Notes and Protocols: Synthesis of Dihydropyridines via Partial Reduction of Ethyl 2,6-dimethylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyridines (DHPs) are a critical class of heterocyclic compounds with significant applications in medicinal chemistry. Notably, 1,4-dihydropyridine derivatives are widely recognized as L-type calcium channel blockers, playing a crucial role in the management of cardiovascular diseases such as hypertension and angina. While the Hantzsch synthesis is the most common method for constructing the dihydropyridine ring, an alternative approach involves the partial reduction of a pre-existing pyridine ring. This application note details the reaction mechanism and provides a protocol for the synthesis of a 2,6-dimethyl-1,4-dihydropyridine derivative through the partial reduction of ethyl 2,6-dimethylnicotinate. The primary method discussed is the Birch reduction, a powerful tool for the dearomatization of electron-deficient pyridine rings.

Reaction Mechanism: Birch Reduction of this compound

The Birch reduction of this compound to its corresponding 1,4-dihydropyridine derivative is a nucleophilic addition of electrons to the aromatic ring. The reaction proceeds through a sequence of single electron transfers from an alkali metal (typically sodium or lithium) dissolved in liquid ammonia, followed by protonation steps.

The mechanism can be summarized as follows:

-

Formation of a Radical Anion: A solvated electron from the alkali metal-ammonia solution adds to the pyridine ring of this compound, forming a radical anion. The electron-withdrawing nature of the ester group at the 3-position and the electronegativity of the nitrogen atom facilitate this addition and influence the regioselectivity of the reduction.

-

Protonation: The radical anion is protonated by an alcohol (e.g., ethanol or tert-butanol) present in the reaction mixture. This protonation preferentially occurs at the C4 position to form a neutral radical intermediate.

-

Second Electron Transfer: A second solvated electron is transferred to the radical intermediate, generating a carbanion.

-

Final Protonation: The carbanion is then protonated by another molecule of the alcohol to yield the final, stable 1,4-dihydropyridine product. The 1,4-dihydro isomer is generally the major product due to thermodynamic stability.

Experimental Protocols

The following protocol is adapted from established procedures for the Birch reduction of substituted pyridine esters.[1] Researchers should exercise caution, as this reaction involves the use of liquid ammonia and alkali metals, which are hazardous. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Synthesis of Ethyl 2,6-dimethyl-1,4-dihydropyridine-3-carboxylate

Materials:

-

This compound

-

Sodium metal

-

Liquid ammonia, anhydrous

-

Ethanol, absolute

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride, saturated aqueous solution

-

Diethyl ether

-

Magnesium sulfate, anhydrous

Equipment:

-

Three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel

-

Magnetic stirrer

-

Low-temperature thermometer

-

Schlenk line or nitrogen/argon source

Procedure:

-

Setup: Assemble the three-necked flask with the condenser, gas inlet, and dropping funnel. Ensure all glassware is thoroughly dried. Purge the system with an inert gas (nitrogen or argon).

-

Condensation of Ammonia: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 50 mL of anhydrous liquid ammonia into the flask.

-

Addition of Sodium: Carefully add small pieces of sodium metal (1.5 equivalents relative to the substrate) to the liquid ammonia with stirring until a persistent deep blue color is obtained. This indicates the presence of solvated electrons.

-

Substrate Addition: Dissolve this compound (1.0 equivalent) in 10 mL of anhydrous THF. Add this solution dropwise to the sodium-ammonia solution over 15 minutes.

-

Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired, by carefully quenching a small aliquot with ammonium chloride.

-

Quenching: After the reaction is complete, slowly add absolute ethanol (2.0 equivalents) to the reaction mixture to quench the excess sodium. The blue color will dissipate.

-

Work-up: Carefully add a saturated aqueous solution of ammonium chloride to the flask to quench the reaction completely. Allow the ammonia to evaporate overnight in the fume hood.

-

Extraction: Add 50 mL of diethyl ether to the residue and transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 25 mL) and brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 2,6-dimethyl-1,4-dihydropyridine-3-carboxylate.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the Birch reduction of substituted pyridine esters, which can be used as a reference for the synthesis of ethyl 2,6-dimethyl-1,4-dihydropyridine-3-carboxylate.[2][3]

| Substrate Analogue | Reducing Agent | Solvent System | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Isopropyl picolinate | Na/NH₃ | THF | 0.5 | -78 | Variable | [1] |

| Pyridine diester | Na/NH₃ | THF | 1 | -78 | >90 | [3] |

| Indolizine ester | Na/NH₃ | THF | 0.5 | -78 | 92 | [2] |

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

Dihydropyridines, such as the product of the described synthesis, are well-known for their therapeutic effect as L-type calcium channel blockers. These channels are voltage-gated ion channels found in the membranes of various cells, including vascular smooth muscle cells and cardiac myocytes.

The signaling pathway involves the following key steps:

-

Depolarization: A change in the membrane potential of the cell leads to the opening of L-type calcium channels.

-

Calcium Influx: Upon opening, calcium ions (Ca²⁺) flow from the extracellular space into the cell, leading to an increase in the intracellular calcium concentration.

-

Cellular Response: The rise in intracellular Ca²⁺ triggers various cellular responses. In vascular smooth muscle cells, it leads to contraction, resulting in vasoconstriction. In cardiac myocytes, it contributes to the force of contraction.

-

Dihydropyridine Action: Dihydropyridine derivatives bind to the α1 subunit of the L-type calcium channel, stabilizing it in a closed or inactivated state. This binding allosterically inhibits the influx of calcium ions.

-

Therapeutic Effect: By blocking the influx of calcium, dihydropyridines reduce the contraction of vascular smooth muscle, leading to vasodilation and a decrease in blood pressure. In the heart, they can reduce the force of contraction, thereby decreasing the workload on the heart.

Experimental Workflow

The overall workflow for the synthesis and characterization of ethyl 2,6-dimethyl-1,4-dihydropyridine-3-carboxylate is outlined below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24823C [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of Dihydropyridine Calcium Channel Blockers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pivotal role of the Hantzsch dihydropyridine synthesis in the preparation of a major class of calcium channel blockers. Detailed protocols for the synthesis of key drugs, including nifedipine, amlodipine, felodipine, and nimodipine, are presented, along with quantitative data and visualizations to aid in research and development.

Introduction: The Hantzsch Synthesis and Calcium Channel Blockers

The Hantzsch dihydropyridine synthesis, first reported by Arthur Hantzsch in 1881, is a multi-component reaction that has become a cornerstone in medicinal chemistry for the synthesis of 1,4-dihydropyridine (1,4-DHP) derivatives.[1] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.[1] The resulting 1,4-DHP scaffold is the core pharmacophore of a major class of calcium channel blockers, which are widely used in the treatment of cardiovascular diseases like hypertension and angina.[2][3]

These drugs, including well-known examples like nifedipine, amlodipine, felodipine, and nimodipine, exert their therapeutic effects by blocking the influx of Ca²⁺ ions through L-type calcium channels in vascular smooth muscle cells.[4][5] This inhibition of calcium entry leads to vasodilation, a widening of blood vessels, which in turn reduces blood pressure.[4][5] The versatility of the Hantzsch synthesis allows for the introduction of various substituents on the dihydropyridine ring, enabling the fine-tuning of the pharmacological properties of these drugs.[3]

Signaling Pathway of Dihydropyridine Calcium Channel Blockers